PRX-07034 hydrochloride

5-HT6 receptor Binding Affinity Ki

PRX‑07034 HCl is the only 5‑HT6 antagonist that robustly improves cognitive flexibility in place‑response switch tests while potently reducing body weight—ideal for obesity‑cognition or antipsychotic‑metabolic studies. Its distinct D3 (Ki=71 nM) and 5‑HT1B (Ki=260 nM) signature enables hypothesis‑driven off‑target investigation, setting it apart from 'cleaner' comparators.

Molecular Formula C21H29Cl2N3O4S
Molecular Weight 490.4 g/mol
CAS No. 903580-39-2
Cat. No. B1679804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRX-07034 hydrochloride
CAS903580-39-2
SynonymsPRX-07034;  PRX07034;  PRX 07034; 
Molecular FormulaC21H29Cl2N3O4S
Molecular Weight490.4 g/mol
Structural Identifiers
SMILESCC(C1=C(C(=CC(=C1)Cl)OC)OC)NC2=C(C=CC(=C2)N3CCNCC3)S(=O)(=O)C.Cl
InChIInChI=1S/C21H28ClN3O4S.ClH/c1-14(17-11-15(22)12-19(28-2)21(17)29-3)24-18-13-16(25-9-7-23-8-10-25)5-6-20(18)30(4,26)27;/h5-6,11-14,23-24H,7-10H2,1-4H3;1H
InChIKeyPILCQJJJAFRKHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PRX-07034 hydrochloride: A Highly Selective 5-HT6 Receptor Antagonist for Cognition and Obesity Research


PRX-07034 hydrochloride (CAS 903580-39-2) is an investigational small molecule characterized as a potent and highly selective antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) localized primarily in the central nervous system [1]. With a binding affinity (Ki) of 4–8 nM and a functional antagonism (IC50) of 19 nM at the human 5-HT6 receptor, the compound has been shown to modulate cognition and food intake in preclinical models [2]. Its pharmacological profile has positioned it as a research tool for investigating cognitive impairment associated with schizophrenia and Alzheimer's disease, as well as for studies on obesity and metabolic regulation [1][2].

Why Simple Interchange with Other 5-HT6 Antagonists for PRX-07034 hydrochloride is Not Advisable


While the class of 5-HT6 receptor antagonists has expanded, simple substitution of one compound for another is scientifically unsound due to significant variance in key pharmacological parameters. Critical differences exist in primary potency, off-target selectivity profiles, and in vivo efficacy across different behavioral models [1]. For instance, the binding affinity (Ki) for the 5-HT6 receptor can vary by over an order of magnitude between agents like Lu AE58054 (Idalopirdine, Ki=0.83 nM) and PRX-07034 (Ki=4-8 nM) [2]. Furthermore, selectivity fingerprints are not uniform; PRX-07034 exhibits a unique pattern of off-target interactions with D3 and 5-HT1B receptors, which may lead to divergent experimental outcomes compared to antagonists with a different selectivity profile, such as AVN-211's 5,000-fold window [1]. Direct cross-study comparisons also reveal that these compounds can display markedly different efficacy profiles in the same cognitive tasks, underscoring that they are not interchangeable tools [3].

Quantitative Differentiation Evidence: PRX-07034 hydrochloride vs. Key 5-HT6 Antagonist Comparators


5-HT6 Receptor Binding Affinity: Positioning PRX-07034 Among High-Affinity Antagonists

PRX-07034 exhibits high binding affinity for the human 5-HT6 receptor with a Ki of 4–8 nM [1]. While this potency is robust, it is less than that of Idalopirdine (Lu AE58054, Ki=0.83 nM) [2] and Intepirdine (SB-742457, Ki=1.4 nM) , but comparable to AVN-211 (Ki=1.09 nM) . This places PRX-07034 in a specific potency tier that may be advantageous when high target engagement is required but extreme potency could limit experimental dynamic range or confound off-target effects.

5-HT6 receptor Binding Affinity Ki

Broad-Spectrum Selectivity Profile: Differentiating PRX-07034's Off-Target Fingerprint

PRX-07034 demonstrates ≥100-fold selectivity for the 5-HT6 receptor when screened against a panel of 68 other GPCRs, ion channels, and transporters [1]. However, it is uniquely characterized by moderate off-target binding to dopamine D3 (Ki = 71 nM) and 5-HT1B (Ki = 260 nM) receptors [1]. This selectivity fingerprint differs from comparators. For example, Lu AE58054 shows medium affinity for α1A- and α1B-adrenoreceptors (Kis = 21 and 22 nM, respectively) but has a >50-fold window against other 5-HT receptors [2]. In contrast, AVN-211 claims an exceptionally high 5,000-fold selectivity margin over other receptors, with no major off-targets reported .

Selectivity Off-target activity GPCR

In Vivo Behavioral Efficacy: Enhancing Cognitive Flexibility vs. Memory Retention

In a rat model, PRX-07034 (1 and 3 mg/kg, i.p.) significantly enhanced performance in a delayed spontaneous alternation task, a measure of working memory [1]. Crucially, the same doses also improved cognitive flexibility, defined as the ability to switch between a place and response strategy in a place–response switch test [1]. This dual effect on both working memory and cognitive flexibility is a specific behavioral signature. In contrast, cross-study analysis indicates that AVN-211 demonstrated superior pro-cognitive effects compared to PRX-07034 and SB-742457 in a passive avoidance test and the Morris water maze, tasks that are more heavily weighted toward long-term spatial memory rather than cognitive flexibility [2].

Cognitive flexibility Working memory Behavioral pharmacology

Impact on Food Intake and Body Weight: A Profile Distinct from Cognitive-Focused Comparators

PRX-07034 has been reported to potently decrease food intake and body weight in rodents [1]. This dual-action profile—enhancing cognition while reducing food consumption—is a differentiating factor within the 5-HT6 antagonist class. While the comparator SB-742457 has been shown to inhibit weight gain induced by antipsychotic drugs, its effects on baseline food intake are not as consistently highlighted as a primary outcome [2]. Other comparators like Lu AE58054 and AVN-211 are primarily investigated for cognitive enhancement in Alzheimer's disease and schizophrenia, with limited public data emphasizing their independent effects on appetite and body weight.

Obesity Food intake Metabolic regulation

Defined Research Applications for PRX-07034 hydrochloride Based on Quantitative Evidence


Investigating the Neurobiology of Cognitive Flexibility and Executive Function

PRX-07034 hydrochloride is uniquely suited for studies focusing on cognitive flexibility and set-shifting, as demonstrated by its robust efficacy in the rat place–response switch test at doses of 1 and 3 mg/kg [1]. This differentiates it from comparators like AVN-211 and SB-742457, which have stronger profiles in long-term memory tasks like the Morris water maze [2]. Researchers modeling the cognitive deficits in schizophrenia or autism spectrum disorders should prioritize this compound when the primary readout is executive function rather than memory retention.

Dual-Purpose Studies Linking Cognitive Enhancement with Metabolic Regulation

Given its reported ability to both enhance cognition and potently decrease food intake and body weight in rodents, PRX-07034 is an optimal tool for exploratory studies examining the interplay between the central nervous system and metabolic disorders [3]. This dual phenotype is not a primary feature of other major 5-HT6 antagonists like Lu AE58054 or AVN-211. This makes PRX-07034 the compound of choice for researchers investigating novel therapeutic strategies for conditions like obesity-related cognitive decline or the metabolic side effects of antipsychotic medications.

Studies Requiring a Specific and Well-Characterized Off-Target Profile

PRX-07034 presents a unique off-target signature, with moderate affinity for D3 (Ki=71 nM) and 5-HT1B (Ki=260 nM) receptors, alongside its ≥100-fold selectivity for 5-HT6 [1]. This specific fingerprint is critical for experimental designs where these dopaminergic and serotonergic interactions need to be accounted for. In contrast, a 'cleaner' comparator like AVN-211 (5,000-fold selectivity) would be selected when such off-target effects are undesirable. PRX-07034 is the appropriate selection for projects that either hypothesize a synergistic role for these off-targets or require a comparator with a known, non-adrenergic off-target profile (distinct from Lu AE58054's α1-adrenergic activity) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for PRX-07034 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.